DMHP acts as a CB1 receptor agonist, similar to tetrahydrocannabinol (THC), the psychoactive compound in cannabis []. This means it binds to the CB1 receptor, a key player in the endocannabinoid system, and mimics the effects of natural cannabinoids. Research on DMHP helps scientists understand how cannabinoid agonists interact with the CB1 receptor and its role in various physiological processes [, ].
Studies suggest DMHP may possess anti-nausea properties. Research using rat models showed that DMHP, like cannabidiol (CBD), another cannabis compound, could suppress nausea []. This research sheds light on the potential of cannabinoid agonists for treating nausea and vomiting.
Studies have explored the effects of DMHP on cortical activity in animal models. Research on alpha-chloralose-anesthetized cats showed that DMHP, along with THC, could slow down activity in the somatosensory cortex, a brain region involved in processing touch sensations []. This finding contributes to the understanding of how cannabinoids might influence sensory processing in the brain.
Dimethylheptylpyran, often abbreviated as DMHP, is a synthetic analog of tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. It was first synthesized in 1949 during research aimed at understanding the structure of THC. The chemical structure of dimethylheptylpyran is characterized by a dibenzopyran backbone with a 1,2-dimethylheptyl side chain, specifically identified as 3-(1,2-dimethylheptyl)-Δ6a(10a)-THC. This compound appears as a pale yellow, viscous oil that is insoluble in water but soluble in organic solvents like alcohol .
Dimethylheptylpyran exhibits pharmacological effects comparable to those of THC, including sedation and mild hallucinogenic properties. Research indicates that it produces significant physical and mental incapacitation, along with orthostatic hypotension—lowering blood pressure upon standing . Its potency is reported to be higher than that of THC, making it a subject of interest in cannabinoid research for its potential therapeutic applications .
The synthesis of dimethylheptylpyran involves several steps:
Dimethylheptylpyran has potential applications in pharmacology due to its psychoactive properties. Its sedative effects make it a candidate for research into treatments for anxiety and other mood disorders. Furthermore, its unique profile compared to THC may offer insights into developing new cannabinoid-based therapies that could minimize side effects associated with traditional cannabis use .
Studies on the interactions of dimethylheptylpyran with other compounds have shown that it can influence cardiovascular responses when administered alongside THC. Both compounds have been observed to increase heart rate dose-dependently when injected intraperitoneally in animal models . This interaction suggests a complex relationship between different cannabinoids that could inform future therapeutic strategies.
Several compounds share structural and functional similarities with dimethylheptylpyran. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Tetrahydrocannabinol | Contains a pentyl side chain | Primary psychoactive component in cannabis |
Cannabinol | Derived from THC via oxidation | Less potent than THC; has sedative properties |
Cannabidiol | Non-psychoactive; different side chain | Known for therapeutic effects without intoxication |
Δ8-Tetrahydrocannabinol | Isomer of THC; similar psychoactive effects | Milder effects compared to Δ9-THC |
Dimethylheptylpyran's unique 1,2-dimethylheptyl side chain differentiates it from these compounds, contributing to its distinct potency and pharmacological profile. Its structural variations allow for diverse biological activities and potential therapeutic uses that are still being explored in scientific research .
Dimethylheptylpyran (DMHP) was first synthesized in 1949 by Roger Adams, Morton Harfenist, and Samuel Loewe during efforts to elucidate the structure of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of Cannabis sativa. This work emerged from a broader mid-20th century initiative to understand cannabinoid pharmacology, driven by the U.S. government’s interest in both therapeutic applications and chemical weapon development. DMHP’s creation marked a pivotal moment in medicinal chemistry, as it demonstrated that structural modifications to THC could yield compounds with distinct pharmacological profiles.
Initial research focused on DMHP’s structure-activity relationship (SAR). The replacement of THC’s 3-pentyl side chain with a 1,2-dimethylheptyl group was found to enhance binding affinity at cannabinoid receptors while reducing psychotropic effects. By the 1980s, crystallographic studies revealed that DMHP’s stereochemistry profoundly influenced its potency, with the R-enantiomer exhibiting 100-fold greater activity than the S-form.
Critical advancements included:
DMHP’s development catalyzed three major shifts in cannabinoid science:
DMHP derivatives like HU-210 (a dimethylheptyl homolog) later became critical tools for mapping cannabinoid receptor distributions.
Term | Description | Source |
---|---|---|
IUPAC Name | 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |
CAS Registry | 32904-22-6 | |
Alternate Names | EA-2233 (military code), A-40824 (Adams’ designation) |
The term “pyran” refers to its oxygen-containing heterocycle, while “dimethylheptyl” specifies the C7 side chain with methyl branches at positions 1 and 2.
DMHP is distinct from:
This disambiguation is critical, as confusion persists in chemical databases due to shared abbreviations.
DMHP (C₂₅H₃₈O₂, MW 370.57 g/mol) features:
Parameter | Value | Method | Source |
---|---|---|---|
Space Group | P2₁2₁2₁ | X-ray diffraction | |
Unit Cell | a=7.290 Å, b=13.046 Å, c=13.748 Å | Single-crystal analysis | |
Hydrogen Bonds | O-H···O (1.85 Å) | IR spectroscopy |
Adams’ original 1949 synthesis involved:
Modern optimizations employ:
DMHP exerts effects via:
Target | DMHP Kᵢ (nM) | Δ⁹-THC Kᵢ (nM) |
---|---|---|
CB₁ | 8.7 ± 1.2 | 40.7 ± 5.1 |
CB₂ | 32.4 ± 4.8 | 36.2 ± 6.3 |
TRPV1 | >10,000 | 1,200 ± 210 |
DMHP derivatives enable:
Key DMHP-inspired drugs:
Compound | Modification | Clinical Use |
---|---|---|
Nabilone | Carboxylic ester at C9 | Chemotherapy nausea |
HU-210 | 1,1-Dimethylheptyl side chain | Glaucoma research |
Dimethylheptylpyran possesses the molecular formula C₂₅H₃₈O₂, indicating a composition of twenty-five carbon atoms, thirty-eight hydrogen atoms, and two oxygen atoms [1] [3] [4]. This molecular composition results in a molecular weight of 370.6 grams per mole, which represents a significant increase of 56.1 grams per mole compared to the molecular weight of tetrahydrocannabinol [3] [5] [6]. The additional mass is primarily attributed to the extended and branched side chain structure that distinguishes dimethylheptylpyran from its natural analog.
The compound is registered under Chemical Abstracts Service number 32904-22-6 and carries the systematic International Union of Pure and Applied Chemistry name: 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol [3] [4] [5]. This nomenclature reflects the complex structural features that define the molecule, including the trimethyl substitution pattern, the branched octyl side chain, and the tetrahydrobenzo[c]chromene core structure.
The dibenzopyran ring system forms the structural foundation of dimethylheptylpyran, consisting of three fused rings arranged in a linear configuration [7] [8]. This tricyclic system comprises a benzene ring (A-ring), a pyran ring (B-ring), and a cyclohexene ring (C-ring), creating a rigid molecular framework that is essential for biological activity [9] [10].
The benzene ring contributes aromatic stability and serves as a critical component for receptor binding interactions [7] [10]. The six-membered aromatic carbocycle provides the structural foundation for the phenolic hydroxyl group attachment and maintains the extended conjugation system throughout the molecule [8]. This aromatic character influences the electronic properties of the entire molecular system and contributes to the compound's stability under various conditions.
The pyran ring represents the central heterocyclic component, containing an oxygen heteroatom that is positioned between the aromatic A-ring and the alicyclic C-ring [7] [8]. This oxygen atom plays a crucial role in cannabinoid receptor interaction and is considered essential for maintaining biological activity [9] [10]. The pyran ring structure adopts specific conformational arrangements that influence the overall three-dimensional shape of the molecule.
The cyclohexene ring provides additional structural complexity through its alicyclic nature and the presence of a double bond [10]. This six-membered ring contributes to the three-dimensional structure of the molecule and influences the spatial relationships between different functional groups. The ring can adopt various conformations, including half-chair arrangements, which affect the overall molecular geometry [11] [12].
Dimethylheptylpyran exhibits remarkable structural similarity to tetrahydrocannabinol while displaying distinct differences in specific molecular regions [1] [13]. Both compounds share the identical dibenzopyran core structure, including the tricyclic ring system, the phenolic hydroxyl group positioned at C-1, and the overall spatial arrangement of the fused rings [1] [14] [10].
The primary structural distinction lies in the aromatic side chain configuration, where dimethylheptylpyran features a 3-(1,2-dimethylheptyl) substituent compared to the 3-pentyl chain found in tetrahydrocannabinol [1] [13] [2]. This modification introduces significant branching at positions 1 and 2 of the side chain, creating additional steric bulk and increased molecular complexity compared to the linear pentyl group of the natural compound [10].
Another notable difference involves the position of the double bond within the ring system. Dimethylheptylpyran typically contains the double bond in the Δ⁶ᵃ⁽¹⁰ᵃ⁾ or Δ³ position, while tetrahydrocannabinol features the double bond in the Δ⁹ position [1] [13] [14]. This positional variation affects the electronic distribution within the molecule and can influence receptor binding characteristics and pharmacological activity [9] [10].
Despite these differences, both compounds maintain the essential structural elements required for cannabinoid activity, including the phenolic hydroxyl group, the tricyclic ring system, and the appropriate spatial arrangement of functional groups [10]. The structural modifications in dimethylheptylpyran generally result in enhanced potency while preserving the fundamental pharmacological profile [1] [13].
Dimethylheptylpyran presents as a pale yellow, viscous oil at room temperature, distinguishing it from crystalline solid forms that characterize many synthetic compounds [1] [2] [15]. This liquid state reflects the molecular flexibility introduced by the branched side chain and the specific arrangement of functional groups within the structure. The viscous nature of the compound indicates significant intermolecular forces and molecular weight considerations that influence its physical behavior.
The compound demonstrates stability under ordinary conditions, although specific melting and boiling point data are not extensively documented in the available literature [1] [2] [15]. The absence of a distinct melting point is consistent with its liquid state at ambient temperatures. The physical appearance and consistency make the compound suitable for various research applications while requiring appropriate handling procedures due to its viscous nature.
The elimination half-life of dimethylheptylpyran ranges from 20 to 39 hours, indicating prolonged persistence in biological systems compared to many other cannabinoid compounds [2]. This extended half-life reflects the compound's lipophilic nature and resistance to metabolic degradation, which contributes to its enhanced potency and duration of action.
Dimethylheptylpyran possesses three stereocenters within its molecular structure, resulting in eight possible stereoisomers [2]. This stereochemical complexity arises from the branched side chain configuration and the specific arrangement of substituents on the cyclohexene ring. The different stereoisomers exhibit varying degrees of biological activity, with some isomers demonstrating significantly higher potency than others.
The solubility characteristics of dimethylheptylpyran reflect its predominantly lipophilic nature and the influence of specific functional groups within the molecular structure [1] [2] [15]. The compound demonstrates complete insolubility in water, which is consistent with its hydrophobic character and the absence of sufficient polar functionality to enable aqueous dissolution [1] [2] [15]. This water insolubility is a characteristic shared with most cannabinoid compounds and reflects the predominance of hydrocarbon content in the molecular structure.
In contrast to its aqueous insolubility, dimethylheptylpyran exhibits excellent solubility in alcoholic solvents, including methanol, ethanol, and isopropanol [1] [2] [15]. This alcohol solubility is facilitated by the presence of the phenolic hydroxyl group, which can participate in hydrogen bonding interactions with the alcohol molecules. The polar protic nature of alcoholic solvents provides an appropriate environment for dissolving the compound while accommodating both its polar and non-polar structural elements.
The compound demonstrates high solubility in non-polar organic solvents, including diethyl ether, chloroform, and various hydrocarbon solvents [1] [2] [15]. This solubility pattern reflects the predominantly lipophilic character of the molecule and its compatibility with non-polar solvent systems. The extended hydrocarbon side chain and the benzene ring contribute significantly to the compound's affinity for non-polar environments.
Dimethylheptylpyran shows particularly high solubility in lipid-based solvents, which is consistent with its biological activity profile and membrane permeability characteristics [16] [17]. This lipophilic nature facilitates the compound's interaction with biological membranes and contributes to its pharmacokinetic properties, including distribution and persistence in fatty tissues.
The 3-(1,2-dimethylheptyl) side chain represents the most distinctive structural feature of dimethylheptylpyran, significantly influencing both its chemical properties and biological activity [1] [13] [2]. This side chain contains a total of nine carbon atoms arranged in a heptyl backbone with methyl substituents at positions 1 and 2, creating a branched configuration that contrasts sharply with the linear pentyl chain found in tetrahydrocannabinol [10].
The branching pattern introduces two chiral centers within the side chain, contributing to the overall stereochemical complexity of the molecule [2]. These chiral centers result in the formation of multiple stereoisomers, each potentially exhibiting different degrees of biological activity and receptor binding affinity. The stereochemical arrangement affects the three-dimensional shape of the molecule and influences its interaction with cannabinoid receptors.
The side chain attachment occurs at the C-3 position of the aromatic ring, maintaining the structural requirements necessary for cannabinoid activity [10]. This attachment point preserves the spatial relationships between the side chain and other functional groups within the molecule, ensuring that the compound retains its ability to interact with cannabinoid receptors despite the structural modifications.
The extended length and branched nature of the side chain contribute significantly to the compound's lipophilicity and membrane permeability characteristics [10]. The additional hydrocarbon content enhances the molecule's affinity for lipid environments and facilitates its distribution in fatty tissues. This increased lipophilicity also contributes to the compound's prolonged elimination half-life and enhanced potency compared to tetrahydrocannabinol.
The conformational flexibility of the side chain allows for multiple spatial arrangements, potentially influencing receptor selectivity and binding affinity [10]. The rotational freedom around the carbon-carbon bonds within the side chain enables the molecule to adopt various conformations that may optimize its interaction with different receptor subtypes. This flexibility contributes to the compound's ability to maintain high binding affinity while accommodating the structural constraints imposed by receptor binding sites.